Cas no 732249-57-9 (4-(3-chlorobut-3-enyl)benzoic acid)

4-(3-chlorobut-3-enyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-chlorobut-3-enyl)benzoic acid
- 4-(3-Chloro-3-butenyl)benzoic acid
- 732249-57-9
- 4-(3-CHLORO-3-BUTENYL)BENZOICACID
- MFCD02259928
- DTXSID30641268
- AKOS016017239
- 4-(3-Chlorobut-3-en-1-yl)benzoic acid
-
- MDL: MFCD02259928
- インチ: InChI=1S/C11H11ClO2/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3H2,(H,13,14)
- InChIKey: DMPBHAIVFBPSOR-UHFFFAOYSA-N
- ほほえんだ: C=C(CCC1=CC=C(C=C1)C(=O)O)Cl
計算された属性
- せいみつぶんしりょう: 210.04500
- どういたいしつりょう: 210.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.21
- ふってん: 343.4°C at 760 mmHg
- フラッシュポイント: 161.5°C
- 屈折率: 1.561
- PSA: 37.30000
- LogP: 3.06990
4-(3-chlorobut-3-enyl)benzoic acid セキュリティ情報
4-(3-chlorobut-3-enyl)benzoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-(3-chlorobut-3-enyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 105993-1g |
4-(3-Chloro-3-butenyl)benzoic acid, 97% |
732249-57-9 | 97% | 1g |
$385.00 | 2023-09-10 | |
A2B Chem LLC | AH16923-2g |
4-(3-Chloro-3-butenyl)benzoic acid |
732249-57-9 | 97% | 2g |
$737.00 | 2024-04-19 | |
Crysdot LLC | CD12038706-1g |
4-(3-Chloro-3-butenyl)benzoic acid |
732249-57-9 | 95+% | 1g |
$381 | 2024-07-24 | |
Matrix Scientific | 105993-2g |
4-(3-Chloro-3-butenyl)benzoic acid, 97% |
732249-57-9 | 97% | 2g |
$500.00 | 2023-09-10 | |
Fluorochem | 200777-5g |
4-(3-chloro-3-butenyl)benzoic acid |
732249-57-9 | 97% | 5g |
£1543.00 | 2022-03-01 | |
A2B Chem LLC | AH16923-5g |
4-(3-Chloro-3-butenyl)benzoic acid |
732249-57-9 | 97% | 5g |
$1756.00 | 2024-04-19 | |
Crysdot LLC | CD12038706-5g |
4-(3-Chloro-3-butenyl)benzoic acid |
732249-57-9 | 95+% | 5g |
$1156 | 2024-07-24 | |
Matrix Scientific | 105993-5g |
4-(3-Chloro-3-butenyl)benzoic acid, 97% |
732249-57-9 | 97% | 5g |
$1165.00 | 2023-09-10 | |
Fluorochem | 200777-2g |
4-(3-chloro-3-butenyl)benzoic acid |
732249-57-9 | 97% | 2g |
£624.00 | 2022-03-01 | |
A2B Chem LLC | AH16923-1g |
4-(3-Chloro-3-butenyl)benzoic acid |
732249-57-9 | 97% | 1g |
$548.00 | 2024-04-19 |
4-(3-chlorobut-3-enyl)benzoic acid 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
4-(3-chlorobut-3-enyl)benzoic acidに関する追加情報
4-(3-Chlorobut-3-enyl)benzoic Acid (CAS No. 732249-57-9): A Comprehensive Overview
4-(3-Chlorobut-3-enyl)benzoic acid (CAS No. 732249-57-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a chlorinated butenyl group attached to a benzoic acid moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The molecular formula of 4-(3-chlorobut-3-enyl)benzoic acid is C11H10ClO2, and its molecular weight is approximately 207.65 g/mol. The compound's chemical structure consists of a benzene ring with a carboxylic acid group at the para position, and a chlorinated butenyl chain attached to the same carbon atom as the carboxylic acid. This arrangement provides a balance between hydrophobic and hydrophilic properties, which is crucial for its potential biological activities.
Recent studies have highlighted the potential of 4-(3-chlorobut-3-enyl)benzoic acid in various therapeutic areas. One notable application is its use as an intermediate in the synthesis of more complex molecules with specific biological activities. For instance, researchers have explored its role in the development of anti-inflammatory agents and antimicrobial compounds. The presence of the chlorinated butenyl group can enhance the compound's ability to interact with specific biological targets, such as enzymes or receptors, thereby modulating their activity.
In the context of medicinal chemistry, 4-(3-chlorobut-3-enyl)benzoic acid has been investigated for its potential as a lead compound in drug discovery programs. Its structural features make it an attractive candidate for optimization through techniques such as structure-activity relationship (SAR) studies and molecular modeling. These approaches aim to identify structural modifications that can improve the compound's potency, selectivity, and pharmacokinetic properties.
One recent study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory properties of 4-(3-chlorobut-3-enyl)benzoic acid derivatives. The researchers found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo models. This finding suggests that 4-(3-chlorobut-3-enyl)benzoic acid could serve as a scaffold for developing novel anti-inflammatory drugs with improved efficacy and reduced side effects.
In addition to its anti-inflammatory potential, 4-(3-chlorobut-3-enyl)benzoic acid has also shown promise in antimicrobial research. A study published in the Journal of Antibiotics investigated the antimicrobial activity of this compound against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that 4-(3-chlorobut-3-enyl)benzoic acid exhibited moderate to strong inhibitory effects, particularly against multidrug-resistant strains. This property makes it a valuable candidate for developing new antimicrobial agents to combat emerging drug-resistant infections.
The synthesis of 4-(3-chlorobut-3-enyl)benzoic acid typically involves multi-step processes that can be optimized for efficiency and scalability. Common synthetic routes include the coupling of a chlorinated butenyl halide with a substituted benzene ring followed by carboxylation or esterification steps. Recent advancements in catalytic methods have further improved the yield and purity of the final product, making it more accessible for large-scale production.
In terms of safety and handling, 4-(3-chlorobut-3-enyl)benzoic acid should be managed with standard laboratory precautions due to its chemical reactivity and potential health effects. It is important to follow proper storage guidelines to maintain its stability and prevent degradation. Additionally, environmental considerations should be taken into account during its synthesis and disposal to minimize any adverse impacts.
The future prospects for 4-(3-chlorobut-3-enyl)benzoic acid are promising, driven by ongoing research efforts to explore its full potential in various therapeutic areas. As new derivatives are developed and tested, it is likely that this compound will continue to play a significant role in advancing our understanding of molecular mechanisms underlying disease processes and in the discovery of novel therapeutic agents.
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